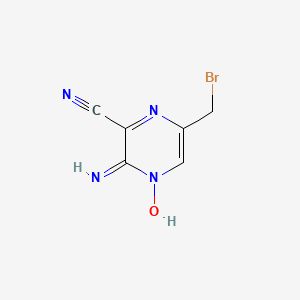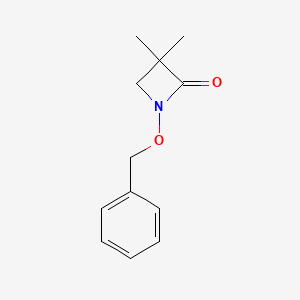![molecular formula C9H7N3OS B14467292 5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 69580-25-2](/img/structure/B14467292.png)
5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring attached to an imidazolidinone core, with a sulfanylidene group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the reaction of pyridine-2-carbaldehyde with thiosemicarbazide under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or amine derivatives.
Substitution: Formation of substituted imidazolidinones.
Scientific Research Applications
5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfanylidene group can form strong interactions with metal ions, making it a potent ligand in coordination complexes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)isopropyl amine
- (5-methylpyridin-2-yl)methanamine
- Pyrrolidine-2,5-dione
Uniqueness
5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its combination of a pyridine ring and an imidazolidinone core with a sulfanylidene group. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
69580-25-2 |
|---|---|
Molecular Formula |
C9H7N3OS |
Molecular Weight |
205.24 g/mol |
IUPAC Name |
5-(pyridin-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C9H7N3OS/c13-8-7(11-9(14)12-8)5-6-3-1-2-4-10-6/h1-5H,(H2,11,12,13,14) |
InChI Key |
DRMFCOHNVXPTHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
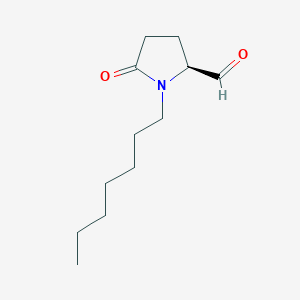
selanium bromide](/img/structure/B14467233.png)

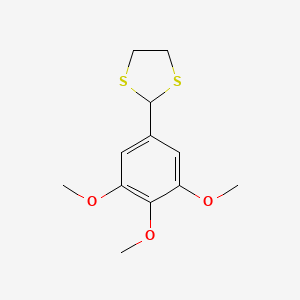
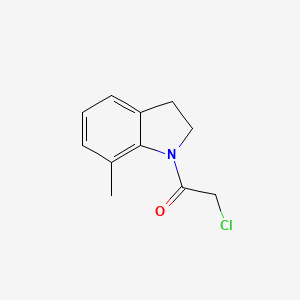
![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)
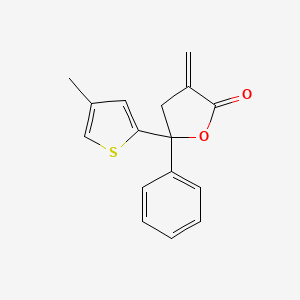
![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)
![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)


